molecular formula C14H8FN5O2 B2491924 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239728-35-8

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2491924
CAS No.: 1239728-35-8
M. Wt: 297.249
InChI Key: LEYKIJNIZQBNHC-UHFFFAOYSA-N
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Description

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C14H8FN5O2 and its molecular weight is 297.249. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides, such as substance P, neurokinin A, and neurokinin B. They play crucial roles in various biological processes, including pain perception, cardiovascular homeostasis, and respiratory regulation .

Mode of Action

The compound acts as an inhibitor of the Neurokinin Receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in the cellular responses.

Biochemical Pathways

The inhibition of Neurokinin Receptors affects several biochemical pathways. These receptors are involved in transmitting signals for various physiological responses, including pain, inflammation, and mood regulation. By inhibiting these receptors, the compound can potentially alter these responses .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of Neurokinin Receptors by this compound can lead to various molecular and cellular effects. For instance, it may reduce pain perception, modulate inflammatory responses, and influence mood regulation . The exact effects depend on the specific type of Neurokinin Receptor being inhibited and the physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by temperature, as suggested by its storage condition at -20°C . Additionally, factors such as pH and the presence of other molecules can influence its efficacy. More research is needed to understand how these and other environmental factors affect the compound’s action.

Properties

IUPAC Name

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN5O2/c15-9-4-1-3-8(7-9)11-16-13(22-19-11)10-5-2-6-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYKIJNIZQBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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